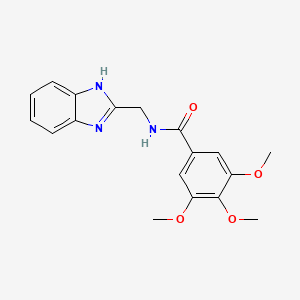![molecular formula C17H16N4O2 B11697660 N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11697660.png)
N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, and a hydrazide functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of 2-pyridinecarboxylic acid hydrazide with an appropriate indole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then neutralized and purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient and scalable production of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced hydrazides, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
- N’-[(3Z)-2-oxo-1-ethyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
- N’-[(3Z)-2-oxo-1-methyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
- N’-[(3Z)-2-oxo-1-butyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Uniqueness: N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets. This unique structural feature distinguishes it from other similar compounds and may contribute to its distinct pharmacological properties.
特性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
N-(2-hydroxy-1-propylindol-3-yl)iminopyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-2-11-21-14-9-4-3-7-12(14)15(17(21)23)19-20-16(22)13-8-5-6-10-18-13/h3-10,23H,2,11H2,1H3 |
InChIキー |
BMGHFCGMBRIBIW-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester](/img/structure/B11697578.png)


![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)

![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)
![ethyl 2-[2-(4-methylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11697618.png)

![2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide](/img/structure/B11697633.png)

![(2E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11697644.png)

